Welcome to the BenchChem Online Store!
molecular formula C11H12ClNO3S B8719822 1-(3-Chloro-benzenesulfonyl)-piperidin-4-one

1-(3-Chloro-benzenesulfonyl)-piperidin-4-one

Cat. No. B8719822
M. Wt: 273.74 g/mol
InChI Key: MTCDGMVRWCHDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09169254B2

Procedure details

Ammonium chloride (790 mg, 14.77 mmol) and a 28% aqueous ammonia solution (2.2 mL) were added to a solution of 1-(3-chloro-benzenesulfonyl)-piperidin-4-one (3.11 g, 11.36 mmol) in dimethylformamide (15 mL), and the mixture was stirred at room temperature for one hour. Thereafter, sodium cyanide (724 mg, 14.77 mmol) was added, and the mixture was further stirred for 17 hours and then quenched with a saturated aqueous sodium carbonate solution. The organic layer and the aqueous layer were separated, and the aqueous layer was then further extracted with ethyl acetate:n-hexane (4:1). The organic layers were combined, washed with water (×4), and then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:3) to give 4-amino-1-(3-chloro-benzenesulfonyl)-piperidine-4-carbonitrile as a white solid (2.41 g, 71%).
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
724 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].[NH3:3].[Cl:4][C:5]1[CH:6]=[C:7]([S:11]([N:14]2[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]2)(=[O:13])=[O:12])[CH:8]=[CH:9][CH:10]=1.[C-:21]#N.[Na+]>CN(C)C=O>[NH2:2][C:17]1([C:21]#[N:3])[CH2:18][CH2:19][N:14]([S:11]([C:7]2[CH:8]=[CH:9][CH:10]=[C:5]([Cl:4])[CH:6]=2)(=[O:13])=[O:12])[CH2:15][CH2:16]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
790 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
2.2 mL
Type
reactant
Smiles
N
Name
Quantity
3.11 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)S(=O)(=O)N1CCC(CC1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
724 mg
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
quenched with a saturated aqueous sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer and the aqueous layer were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was then further extracted with ethyl acetate:n-hexane (4:1)
WASH
Type
WASH
Details
washed with water (×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1(CCN(CC1)S(=O)(=O)C1=CC(=CC=C1)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.